molecular formula C29H27FN6O5 B606541 N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1870843-22-3

N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B606541
M. Wt: 558.5704
InChI Key: KQJWWWZXJNOLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It’s intended for research and forensic applications .


Synthesis Analysis

The synthesis of similar indazole-containing compounds has been achieved through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of the compound is C15H19N3O3 . The compound is a crystalline solid . The InChI code of the compound is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .


Chemical Reactions Analysis

The compound is a precursor in the synthesis of various synthetic cannabinoids . The exact chemical reactions involving this compound are not specified in the available literature.


Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a molecular weight of 289.3 . It has a solubility of 12.5 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), 10 mg/ml in DMSO, and 3 mg/ml in Ethanol .

Scientific Research Applications

Rho Kinase Inhibition and Vasorelaxant Activity

N-(1H-Indazole-5-yl) derivatives have been studied for their role as Rho Kinase (ROCK) inhibitors, exhibiting significant biological activities. One study highlighted compounds with N-(1H-indazol-5-yl)tetrahydro pyrimidin-2(1H)-one derivatives demonstrating good activities against ROCK I, an important target for cardiovascular diseases. Additionally, these compounds showed vasorelaxant activity in rat basilar artery rings, suggesting potential applications in managing vascular health (Yao et al., 2018).

Antitumor Activity

Another area of research is the antitumor properties of N-(1H-Indazole-5-yl) derivatives. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar structural framework, has been synthesized and shown to inhibit the proliferation of some cancer cell lines. This indicates potential applications in cancer research and therapy (Hao et al., 2017).

Synthesis and Characterization for Research Chemicals

The synthesis and characterization of N-(1H-Indazole-5-yl) derivatives are also significant for understanding new psychoactive substances. Detailed synthetic methods and characterization, including spectroscopic and crystallographic analyses, contribute to the knowledge base of these compounds, which can be crucial for forensic and pharmaceutical research (McLaughlin et al., 2016).

Metabolism Studies

Investigations into the metabolism of N-(1H-Indazole-5-yl) derivatives, particularly in the context of synthetic cannabinoids, provide insights into their biotransformation. This research is essential for understanding the pharmacokinetics of these compounds and their potential effects on the body (Li et al., 2018).

Monoamine Oxidase Inhibition

Research has also explored the potential of indazole- and indole-carboxamides, structurally related to N-(1H-Indazole-5-yl) derivatives, as inhibitors of monoamine oxidase B (MAO-B). These findings are relevant in the context of neurological disorders and could pave the way for new therapeutic agents (Tzvetkov et al., 2014).

Safety And Hazards

The compound is intended for research and forensic applications . It is not for human or veterinary use .

properties

IUPAC Name

4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJWWWZXJNOLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 3
N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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